(S)-(3-Methyltetrahydrofuran-3-yl)methanol
Overview
Description
(S)-(3-Methyltetrahydrofuran-3-yl)methanol, also known as S-methyl-THF, is an organic compound containing a methyl group attached to the 3-position of a tetrahydrofuran (THF) ring. This compound is a versatile building block for organic synthesis and has been widely used in a variety of applications. It is a colorless liquid with a low boiling point, making it an ideal starting material for many chemical reactions.
Scientific Research Applications
1. Synthesis and Chemical Applications
- Prins Cyclization : "(S)-(3-Methyltetrahydrofuran-3-yl)methanol" reacts with different aldehydes in the presence of InCl3 to synthesize cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization (B. Reddy et al., 2012).
- Oxidative Cyclization-Methoxycarbonylation : This compound is involved in oxidative cyclization-alkoxycarbonylation reactions to yield tetrahydrofurans when reacted with aldehydes (B. Gabriele et al., 2000).
2. Methanol Production and Applications
- Methanol as a Building Block : Methanol, derived from compounds like "(S)-(3-Methyltetrahydrofuran-3-yl)methanol," is a key building block for complex chemical structures and clean-burning fuel with high octane number (F. Dalena et al., 2018).
- RuCl3-catalyzed N-Methylation : Methanol is used as a C1 synthon and hydrogen source for selective N-methylation of amines, highlighting its versatility in chemical synthesis (Naina Sarki et al., 2021).
3. Solvation and Electron Structure
- Solvated Electron Structure : Studies on the geometrical structure of solvated electrons in methanol and related compounds like "(S)-(3-Methyltetrahydrofuran-3-yl)methanol" reveal insights into electron magnetic resonance in these substances (L. Kevan, 1981).
4. Biological Conversion
- Engineering Methylotrophic E. coli : Methanol, related to compounds like "(S)-(3-Methyltetrahydrofuran-3-yl)methanol," is used in engineering E. coli for converting methanol to metabolites, demonstrating its potential in biotechnological applications (W. B. Whitaker et al., 2017).
5. Organic Synthesis and Industrial Applications
- Organometallic and Biphasic Reactions : 2-Methyltetrahydrofuran, closely related to "(S)-(3-Methyltetrahydrofuran-3-yl)methanol," is used in various organometallic reactions, demonstrating its versatility as a solvent in chemical syntheses (D. Aycock, 2007).
6. Methanol as a C1 Source in Organic Synthesis
- Transition-Metal-Catalyzed Utilization of Methanol : Methanol's use as a C1 source in various methylation, methoxylation, and formylation reactions highlights its importance in organic synthesis and drug discovery (Kishore Natte et al., 2017).
properties
IUPAC Name |
[(3S)-3-methyloxolan-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZUNHDBBJQH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCOC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(3-Methyltetrahydrofuran-3-yl)methanol | |
CAS RN |
1123786-92-4 | |
Record name | [(3S)-3-methyloxolan-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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